molecular formula C21H26ClNO6 B12936853 (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride

(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride

Cat. No.: B12936853
M. Wt: 423.9 g/mol
InChI Key: HNAVMOKVZFMXTN-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two 4-methoxybenzyl groups attached to a 2-aminopentanedioate backbone, and it is typically found in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves several steps. One common method includes the protection of the amino group, followed by the introduction of the 4-methoxybenzyl groups through a series of reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the backbone.

    Substitution: The 4-methoxybenzyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Aminophenyl)benzothiazole derivatives

Uniqueness

(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is unique due to its specific structure and the presence of two 4-methoxybenzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26ClNO6

Molecular Weight

423.9 g/mol

IUPAC Name

bis[(4-methoxyphenyl)methyl] (2S)-2-aminopentanedioate;hydrochloride

InChI

InChI=1S/C21H25NO6.ClH/c1-25-17-7-3-15(4-8-17)13-27-20(23)12-11-19(22)21(24)28-14-16-5-9-18(26-2)10-6-16;/h3-10,19H,11-14,22H2,1-2H3;1H/t19-;/m0./s1

InChI Key

HNAVMOKVZFMXTN-FYZYNONXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=C(C=C2)OC)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=C(C=C2)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.